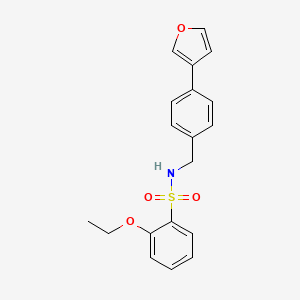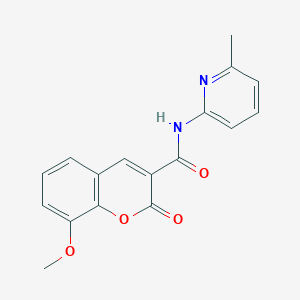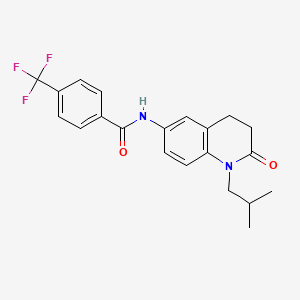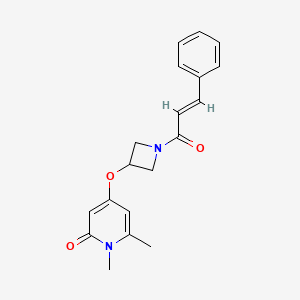
2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide are not available in the retrieved data, related compounds and reactions can provide some insights. For instance, organoboron compounds are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Anticancer and Antiproliferative Activity
- Design and Synthesis for Anticancer Applications: A study on the design, synthesis, and biological evaluation of novel compounds similar to 2-ethoxy-N-(4-(furan-3-yl)benzyl)benzenesulfonamide reveals their potential in anticancer and antiangiogenic activities. The compounds demonstrated significant antiproliferative activity against cancer cells, indicating their potential for development as cancer therapeutics (Romagnoli et al., 2015).
Chemical Synthesis and Characterization
- Synthetic Applications in Organic Chemistry: Research on the rearrangement and synthesis of compounds with benzenesulfonamide structures highlights the versatility of these compounds in organic synthesis. Such studies provide insights into reaction mechanisms and potential applications in the synthesis of complex molecules (Stankyavichus et al., 1999).
- Applications in Photodynamic Therapy: A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yields, making them promising candidates for use in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Biochemical Applications
- Endothelin Receptor Antagonism: Investigations into endothelin receptor antagonists have led to the discovery of compounds featuring benzenesulfonamide structures. These studies are crucial for understanding how such compounds can be used to treat conditions related to endothelin-mediated pathologies, including cardiovascular diseases and cancer (Murugesan et al., 1998).
Photophysical and Photochemical Properties
- Photophysical Studies: Research into the photophysical properties of benzenesulfonamide derivatives, including those similar to this compound, helps in understanding their behavior under light exposure. This knowledge is applicable in designing materials for optical devices or as photosensitizers in medical applications (Wang et al., 2014).
properties
IUPAC Name |
2-ethoxy-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-2-24-18-5-3-4-6-19(18)25(21,22)20-13-15-7-9-16(10-8-15)17-11-12-23-14-17/h3-12,14,20H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBTBNVKNXGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)



![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)